4-BROMO-N'-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE
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Overview
Description
4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with a 4-bromo-1-methyl-1H-pyrazole-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized through the bromination of 1-methylpyrazole using bromine in the presence of a suitable solvent like acetic acid . The next step involves the acylation of 4-bromo-1-methyl-1H-pyrazole with 4-bromobenzoyl chloride to form the intermediate 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. Finally, this intermediate is reacted with benzohydrazide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
4-Bromo-3-nitro-1-bromomethylbenzene: Another brominated aromatic compound with different functional groups.
Uniqueness
4-BROMO-N’-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
312497-22-6 |
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Molecular Formula |
C12H10Br2N4O2 |
Molecular Weight |
402.04g/mol |
IUPAC Name |
4-bromo-N'-(4-bromobenzoyl)-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-18-6-9(14)10(17-18)12(20)16-15-11(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20) |
InChI Key |
JZKMEYUHZBAFIO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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